REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.NC1C(C)=CC(Br)=CN=1.C(Cl)(=O)C.[I-:23].[Na+].C>BrBr.Br.C(#N)C.CCCCCC>[Br:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([I:23])=[N:3][CH:4]=1 |f:3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1C)Br
|
Name
|
|
Quantity
|
52.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1C)Br
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
Br2 HBr
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
BrBr.Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was gently refluxed for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with acetonitrile until colorless
|
Type
|
ADDITION
|
Details
|
treated with aq. Na2CO3 until the pH was 10-11
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
TEMPERATURE
|
Details
|
as above (reflux time 6 h)
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
A dark brown oil was obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a light brown oil
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.32 mol | |
AMOUNT: MASS | 95 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |